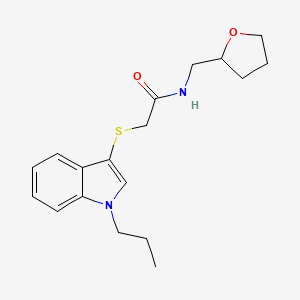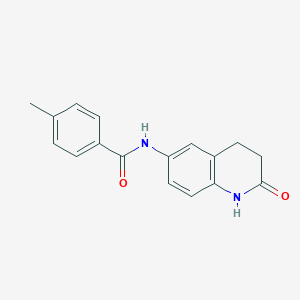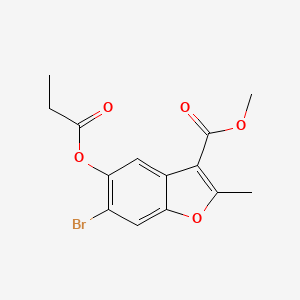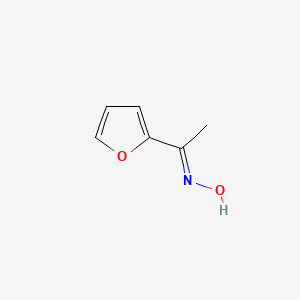
(2E)-3-(3-chloro-5-ethoxy-4-methoxyphenyl)acrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Synthesis and Polymer Applications
(2E)-3-(3-chloro-5-ethoxy-4-methoxyphenyl)acrylic acid, while not directly mentioned, shares structural similarities with compounds studied for their polymerization properties and applications in adhesive polymers. For example, monomers synthesized for adhesive polymers demonstrate hydrolytic stability and significant adhesive properties, indicating potential applications in creating hydrolytically stable adhesives and coatings (Moszner et al., 2001). Additionally, the preparation and properties of specific esters of acrylic and methacrylic acids have been explored for their polymerization rates and thermal properties, suggesting that compounds with similar structures could be utilized in producing polymers with specific characteristics such as enhanced thermal stability or specific physical properties (Hrabáak et al., 1988).
Chemical Synthesis and Modifications
Chemical reactions involving acrylic compounds, including those with structures related to this compound, have been studied for the synthesis of various organic compounds. The reaction of ethyl 3-aryl-2-nitroacrylate with titanium tetrachloride, for instance, leads to the formation of compounds with potential applications in organic synthesis and pharmaceutical research (Hirotani & Zen, 1994). These reactions are crucial for synthesizing new molecules with potential therapeutic applications.
Material Science and Engineering
In material science, the study of monomers and their polymerization has significant implications for engineering new materials with desirable properties. For instance, the synthesis of chiral poly(meth)acrylates involves the polymerization of monomers to produce polymers with specific chiral properties, indicating potential applications in creating materials with unique optical activities (Hai, 2003). This research area opens avenues for designing polymers with tailored properties for applications in optics, pharmaceuticals, and biotechnology.
Environmental and Safety Applications
The synthesis and reaction mechanisms of acrylic acid derivatives have also been studied for their environmental and safety applications, including the treatment of industrial wastewater and the development of flame-retardant materials. A study on the recovery of acrylic acid from industrial wastewater via esterification demonstrates an approach to managing waste while recovering valuable compounds for further use (Ahmad et al., 2014). Furthermore, the combustion behaviors of chemically modified polyacrylonitrile polymers containing phosphorylamino groups highlight the potential for developing materials with enhanced flame retardance, contributing to safer materials for various applications (Joseph & Tretsiakova-McNally, 2012).
特性
IUPAC Name |
(E)-3-(3-chloro-5-ethoxy-4-methoxyphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO4/c1-3-17-10-7-8(4-5-11(14)15)6-9(13)12(10)16-2/h4-7H,3H2,1-2H3,(H,14,15)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTWYQAAVDDGOMA-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=CC(=O)O)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C/C(=O)O)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
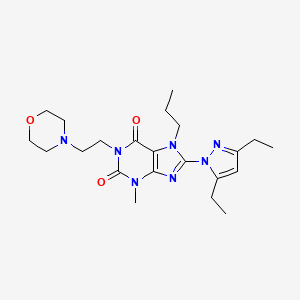
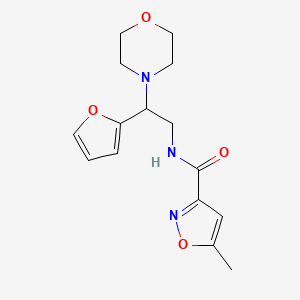
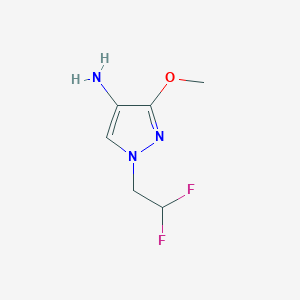
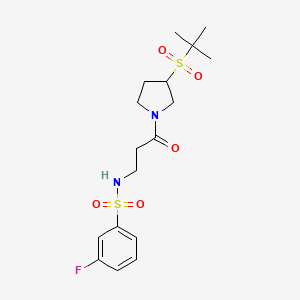
![ethyl 2-(2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2705938.png)
![7-methyl-4-(2-methylbenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2705940.png)


